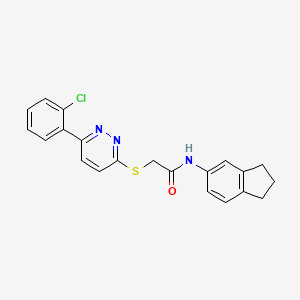

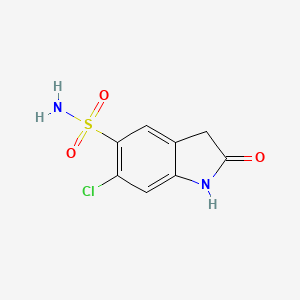

6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

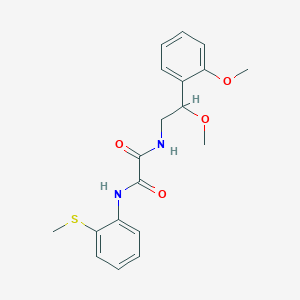

6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide is a chemical compound with the CAS Number: 1099139-86-2 . It has a molecular weight of 246.67 . The IUPAC name for this compound is 6-chloro-2-oxo-5-indolinesulfonamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClN2O3S/c9-5-3-6-4 (2-8 (12)11-6)1-7 (5)15 (10,13)14/h1-3,11-12H, (H2,10,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder . It should be stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Inhibition of Mycobacterial Carbonic Anhydrases

One of the notable applications of sulfonamide derivatives is their role as inhibitors for mycobacterial beta-carbonic anhydrases, which are crucial for the pathogenesis of Mycobacterium tuberculosis. Compounds related to 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide have shown excellent nanomolar inhibitory activity against two beta-carbonic anhydrases from Mycobacterium tuberculosis, Rv1284 and Rv3273, suggesting their potential as antimycobacterial agents with a novel mechanism of action (Güzel et al., 2009).

Carbonic Anhydrase Inhibition for Therapeutic Targeting

Indole-based sulfonamide compounds, including structures akin to this compound, have been synthesized and evaluated for their inhibitory action against human carbonic anhydrases. This research highlights the significance of these compounds in designing selective inhibitors for carbonic anhydrase isoforms, which are therapeutic targets for conditions like glaucoma, edema, and certain neurological disorders (Singh et al., 2020).

Advanced Organic Synthesis Techniques

The chemical framework of this compound facilitates novel organic synthesis techniques. An example includes the metal-free chloroamidation of indoles with sulfonamides and aqueous NaClO, demonstrating a rapid protocol for preparing diverse 3-chloro-2-amidoindoles with significant yields. Such methodologies offer new pathways for synthesizing complex organic compounds with potential biological activities (Liu et al., 2017).

Anti-Tumor Activities

Sulfonamide derivatives, including those structurally related to this compound, have been identified with antitumor activities. Their mechanism involves inhibiting tubulin polymerization, a process critical for cell division, thereby offering a pathway for cancer treatment. These findings underscore the potential of sulfonamide derivatives in developing novel antimitotic agents for cancer therapy (Mohan et al., 2006).

Environmental Applications

Studies have also explored the oxidative degradation of sulfonamide antibiotics, including derivatives of this compound, by various oxidants like chlorine, ozone, and permanganate. Such research is vital for understanding the fate of sulfonamide antibiotics in water treatment processes and their environmental impact (Gao et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives, including 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide, could be a promising direction for future research .

Eigenschaften

IUPAC Name |

6-chloro-2-oxo-1,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3S/c9-5-3-6-4(2-8(12)11-6)1-7(5)15(10,13)14/h1,3H,2H2,(H,11,12)(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEBAWUKZGBHBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2705276.png)

![4-{[(4-Fluorobenzoyl)oxy]imino}-6-methylthiochromane](/img/structure/B2705280.png)

![3-{6-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2705281.png)

![N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2705282.png)

![1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B2705284.png)

![6-[4-(Pyridin-2-ylmethyl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2705286.png)